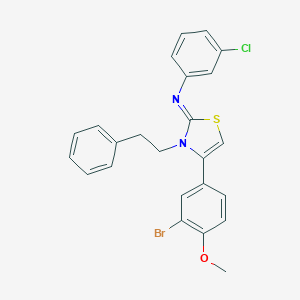
(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine, methoxy, phenethyl, and chlorophenyl groups. Common reagents used in these reactions include bromine, methoxybenzene, phenethylamine, and chlorobenzene. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines
Wissenschaftliche Forschungsanwendungen
(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-methoxyphenyl)-3-bromobenzamide
Uniqueness
(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential for multiple scientific and therapeutic applications.
Eigenschaften
Molekularformel |
C24H20BrClN2OS |
|---|---|
Molekulargewicht |
499.9g/mol |
IUPAC-Name |
4-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H20BrClN2OS/c1-29-23-11-10-18(14-21(23)25)22-16-30-24(27-20-9-5-8-19(26)15-20)28(22)13-12-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3 |
InChI-Schlüssel |
KRNPADUEVWILFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Cl)N2CCC4=CC=CC=C4)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Cl)N2CCC4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


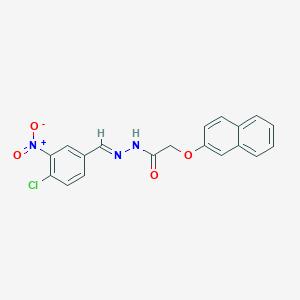
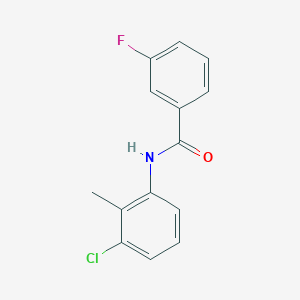
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B389024.png)
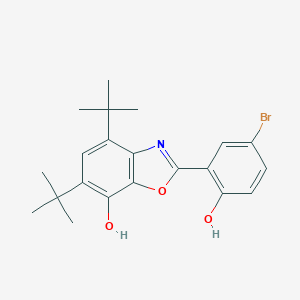
![2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B389027.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)

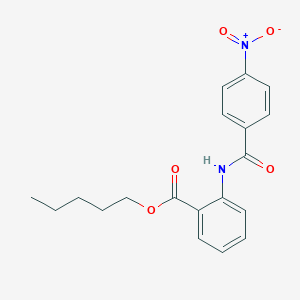

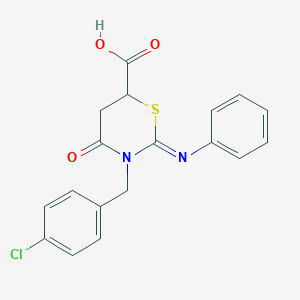
![13-amino-9-(2,4-dimethoxyphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389043.png)

![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)
